molecular formula C24H18FN5O B11218331 N-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11218331
M. Wt: 411.4 g/mol
InChI Key: MCMNOBKMMSSHAL-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the family of pyrazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the benzyloxy and fluorophenyl groups. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate to yield the pyrazole intermediate. This intermediate is further reacted with 4-chlorobenzyl chloride in the presence of a base to introduce the benzyloxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C24H18FN5O

Molecular Weight

411.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(4-phenylmethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C24H18FN5O/c25-18-6-10-20(11-7-18)30-24-22(14-28-30)23(26-16-27-24)29-19-8-12-21(13-9-19)31-15-17-4-2-1-3-5-17/h1-14,16H,15H2,(H,26,27,29)

InChI Key

MCMNOBKMMSSHAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=C4C=NN(C4=NC=N3)C5=CC=C(C=C5)F

Origin of Product

United States

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